Methyl 3-cyclopropylbenzimidazole-5-carboxylate
Overview
Description
Methyl 3-cyclopropylbenzimidazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Agriculture Applications
In agriculture, benzimidazole derivatives such as carbendazim have been incorporated into solid lipid nanoparticles and polymeric nanocapsules to create sustained release systems for the prevention and control of fungal diseases in plants. These systems offer benefits such as improved transfer to the site of action, reduced environmental and human toxicity, and enhanced stability and cytotoxicity profiles, presenting new options for the treatment and prevention of fungal diseases in crops (Campos et al., 2015).
Pharmaceutical Analysis
In the pharmaceutical field, high-performance liquid chromatography methods have been developed for determining benzimidazole carbamates like mebendazole and its degradation products in dosage forms. This analytical approach is crucial for ensuring the quality and stability of benzimidazole-containing pharmaceuticals (Al-Kurdi et al., 1999).
Materials Science
Benzimidazole derivatives have been utilized in the synthesis of conductive polymers and materials. For instance, cyclopentadithiophene-benzoic acid copolymers, incorporating benzimidazole units, have been used as conductive binders for silicon nanoparticles in lithium-ion battery anodes, significantly enhancing the battery's specific capacity and stability (Wang et al., 2017).
Catalysis
In catalysis, benzimidazole-based N-heterocyclic carbene complexes have been studied for their potential in mediating the electrocatalytic conversion of CO2, with modifications in the ligand structure influencing the efficiency and selectivity of CO2 reduction processes. This research underscores the utility of benzimidazole derivatives in developing more effective and selective catalysts for environmental and synthetic applications (Stanton et al., 2016).
Properties
IUPAC Name |
methyl 3-cyclopropylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)8-2-5-10-11(6-8)14(7-13-10)9-3-4-9/h2,5-7,9H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFICRIMUYXKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225223 | |
Record name | Methyl 1-cyclopropyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-62-9 | |
Record name | Methyl 1-cyclopropyl-1H-benzimidazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-cyclopropyl-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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